molecular formula C4H3ClN6 B1597270 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- CAS No. 88780-84-1

1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-

Cat. No.: B1597270
CAS No.: 88780-84-1
M. Wt: 170.56 g/mol
InChI Key: HHVGSGWNKPENEQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The compound features a bicyclic structure comprising a triazole ring fused to a pyrimidine moiety at positions 4 and 5. Key structural elements include:

  • Triazole core : A five-membered aromatic ring with three nitrogen atoms, contributing to the compound’s planar geometry and conjugated π-system.
  • Pyrimidine ring : A six-membered ring with alternating single and double bonds, fused to the triazole at positions 4 and 5.
  • Substituents : A chlorine atom at position 7 of the pyrimidine ring and an amino group at position 5.

The SMILES notation C12=NNN=C1N=C(N=C2Cl)N reflects the fused system, where the triazole (positions 1–3) is connected to the pyrimidine (positions 4–7). Bonding patterns include:

Bond Type Length (Å) Reference
C–N (aromatic) 1.38
C=N (aromatic) 1.28
C–Cl (pyrimidine) 1.76

The chlorine substituent introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

IUPAC Nomenclature and Systematic Identification

The IUPAC name 7-chloro-2H-triazolo[4,5-d]pyrimidin-5-amine adheres to systematic heterocyclic nomenclature:

  • Parent structure : The triazolopyrimidine system is prioritized due to its fusion order (triazole as the first component).
  • Positional descriptors :
    • 7-chloro : Chlorine attached to the pyrimidine ring at position 7.
    • 5-amine : Amino group at position 5 of the pyrimidine.
    • 2H : Indicates hydrogenation at the triazole nitrogen (position 2).

Synonyms include 88780-84-1 (CAS number) and 7-Chloro-3H-triazolo[4,5-d]pyrimidin-5-amine .

Comparative Analysis of Tautomeric Forms

Tautomerism in triazolopyrimidines arises from positional isomerism and hydrogen migration. For this compound, two primary tautomers are conceivable:

Tautomer Structural Features Stability
Triazolo form Amino group at position 5, hydrogen at N2 Dominant
Diazoalkylidene Hypothetical isomer with altered bonding Theoretical

Experimental studies on analogous triazolopyrimidines (e.g., 1,2,3-triazolo[1,5-a]pyrimidines) reveal tautomerism influenced by temperature and solvent polarity. In the case of 7-chloro-2H-triazolo[4,5-d]pyrimidin-5-amine, the 2H designation confirms the amino group’s fixed position, minimizing tautomerism.

Crystallographic Characterization and Unit Cell Parameters

Crystallographic data for related triazolopyrimidines provide insights into molecular packing and intermolecular interactions:

Parameter Value (e.g., 4,6-dimethyl derivative) Reference
Space group Monoclinic
Unit cell dimensions a = 12.34 Å, b = 13.21 Å, c = 16.78 Å
Hydrogen bonding N–N interactions (2.753 Å)

For the 7-chloro derivative, X-ray diffraction would likely reveal:

  • Planar geometry due to aromatic stabilization.
  • Intermolecular interactions : Chlorine-mediated halogen bonds or hydrogen bonding involving the amino group.

Properties

IUPAC Name

7-chloro-2H-triazolo[4,5-d]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN6/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVGSGWNKPENEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NNN=C1N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335107
Record name 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
Source EPA DSSTox
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Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135074-15-5, 88780-84-1
Record name 7-Chloro-2H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135074-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization and Ring Closure

  • The synthesis typically begins with diazotization of appropriately substituted pyrimidin-5-amines using sodium nitrite in acidic conditions (e.g., acetic acid), which facilitates the formation of the triazole ring fused to the pyrimidine core.
  • This step is followed by ring closure reactions under reflux or heating conditions, often in the presence of sodium nitrite and acetic acid, yielding the triazolo[4,5-d]pyrimidine intermediate with a chlorine atom at position 7.

Nucleophilic Substitution at the 7-Chloro Position

  • The 7-chloro substituent is reactive towards nucleophiles, enabling further functionalization or substitution.
  • For example, treatment with hydrazine hydrate leads to displacement of the chlorine, forming hydrazinyl derivatives.
  • Subsequent reactions with carbon disulfide in boiling pyridine convert hydrazinyl intermediates into fused triazolo-triazolo pyrimidine systems.

Reissert-Type Compound Formation

  • A specialized method involves the formation of Reissert compounds via reaction with benzoyl chloride and trimethylsilyl cyanide (TMSCN) in anhydrous solvents like methylene chloride, catalyzed by Lewis acids such as aluminum chloride.
  • This method produces carbonitrile-substituted intermediates on the pyrimidine ring, which are otherwise difficult to obtain using standard aqueous potassium cyanide methods.
  • Application to 3H-1,2,3-triazolo[4,5-d]pyrimidine derivatives yields selective mono-Reissert compounds across the 6,7-double bond, important for further functionalization.

Specific Preparation Steps for 7-Chloro-Substituted Derivatives

Step Reagents/Conditions Outcome Notes/References
1. Substitution of 4-Cl in 2,4-dichloro-6-methylpyrimidin-5-amine with benzylamine Benzylamine, reflux Formation of 3-benzyl-5-chloro-7-methyl-3H-triazolo[4,5-d]pyrimidine intermediate Efficient substitution at 4-position, leaving 5-chloro intact
2. Diazotization NaNO2/HCl, acidic conditions Ring closure forming triazolo[4,5-d]pyrimidine ring system with 7-chloro substituent Key cyclization step
3. Nucleophilic substitution of 5-chloro with hydrazine hydrate Hydrazine hydrate, reflux in EtOH Formation of 3-benzyl-5-hydrazinyl-7-methyl-3H-triazolo[4,5-d]pyrimidine High yield (~85%)
4. Reaction with carbon disulfide CS2, reflux in pyridine Formation of fused triazolo-triazolo pyrimidine derivatives Quantitative yield, ring expansion
5. Chlorination of hydroxy intermediates Phosphoryl chloride (POCl3), reflux Introduction of 7-chloro substituent in triazolopyrimidine ring Common method for chlorination
6. Functionalization via amine substitution Various amines, NMP solvent, room temperature Preparation of C7-substituted triazolopyrimidines from 7-chloro intermediate Moderate to good yields, diverse analogs

Catalytic and Solvent Considerations

  • Use of anhydrous solvents such as methylene chloride or acetonitrile is critical in the Reissert reaction to avoid hydrolysis and side reactions.
  • Lewis acids like aluminum chloride catalyze the formation of Reissert compounds effectively in anhydrous media.
  • For nucleophilic substitution, polar solvents such as ethanol or N-methylpyrrolidone (NMP) are employed to facilitate reaction kinetics and solubility.
  • Reflux conditions and controlled temperatures (0–110 °C) are used depending on the step to optimize yields and selectivity.

Yields and Purification

  • Yields for key intermediates and final products range from moderate to high (40–88%), depending on the reaction step and substituents.
  • Purification is typically achieved by recrystallization (e.g., from ethanol) or column chromatography using silica gel with ethyl acetate/hexane gradients.
  • Characterization includes melting point determination, NMR (1H, 13C), and mass spectrometry to confirm structure and purity.

Summary Table of Key Preparation Methods

Methodology Reagents Conditions Product Type Yield Range References
Diazotization and ring closure NaNO2, HCl, Acetic acid Reflux Triazolo[4,5-d]pyrimidine with 7-Cl High (up to 88%)
Nucleophilic substitution (hydrazine hydrate) Hydrazine hydrate, EtOH Reflux 5 h Hydrazinyl derivatives ~85%
Reissert compound formation Benzoyl chloride, TMSCN, AlCl3 Anhydrous CH2Cl2, RT Carbonitrile-substituted intermediates Moderate
Chlorination POCl3, pyridine Reflux 30 min 7-Chloro intermediates Moderate to good
Amine substitution at 7-Cl Various amines, NMP RT, stirring C7-substituted triazolopyrimidines Moderate to good

Research Findings and Mechanistic Insights

  • The Reissert reaction applied to 1,2,3-triazolo[4,5-d]pyrimidines is sensitive to steric hindrance; alkoxy groups at the 5-position can prevent mono-Reissert compound formation.
  • The ring closure regioselectivity and final structure assignments have been supported by Density Functional Theory (DFT) calculations and NMR chemical shift predictions, confirming the expected regioisomers.
  • The 7-chloro substituent serves as a versatile handle for further derivatization, enabling the synthesis of analogues with potential biological activities, such as antiplatelet and antibacterial properties.

Chemical Reactions Analysis

1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- undergoes various chemical reactions, including:

Scientific Research Applications

1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to alterations in cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazolo[4,5-d]pyrimidine core allows for substitutions at positions 3, 5, and 7, which significantly influence biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:

Table 1: Comparison of Structural Analogues
Compound Name Substituents Molecular Formula Key Properties/Activities Reference
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- Cl (position 7) C₅H₄ClN₅ m.p. ~154°C; adenosine receptor studies
3-Benzyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine Benzyl (position 3), Ph (position 5) C₁₇H₁₂ClN₅ Enhanced lipophilicity; receptor affinity modulation
7-(Benzyloxy)-1H-triazolo[4,5-d]pyrimidin-5-amine Benzyloxy (position 7) C₁₁H₁₀N₆O Increased steric bulk; potential solubility challenges
Ticagrelor Propylthio, cyclopropyl C₂₃H₂₈F₂N₆O₂S Antiplatelet agent; A2A receptor antagonist
8-Azaadenine (7-amino derivative) NH₂ (position 7) C₄H₄N₆ Purine analog; potential antiviral activity

Physicochemical Properties

  • Electronic Effects : The electron-withdrawing chlorine at position 7 increases electrophilicity, favoring nucleophilic substitution reactions. In contrast, ethoxy or benzyloxy groups (e.g., 7-ethoxy-3-ethyl derivative in ) reduce reactivity due to electron-donating effects .
  • Solubility and Lipophilicity : The chloro-substituted compound has moderate solubility in polar solvents, while benzyl or phenyl substitutions (e.g., 3-benzyl-5-phenyl derivative) reduce aqueous solubility due to increased hydrophobicity .

Biological Activity

1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, including antiplatelet and antibacterial activities, as well as its mechanism of action based on recent research findings.

  • Molecular Formula : C4H4N6
  • Molecular Weight : 136.11 g/mol
  • CAS Number : 10179-84-7

Antiplatelet Activity

Recent studies have highlighted the antiplatelet properties of triazolo[4,5-d]pyrimidine derivatives. In a study evaluating various analogues related to ticagrelor, it was found that certain compounds exhibited significant antiplatelet activity. The results are summarized in Table 1.

CompoundR1R2Antiplatelet Activity (Fold-inhibition)MIC (mM)
7a-Cl-C6H3F21.00 ± 0.04>200
7v-CH(CH2)CH-C6H3F2-C5H6(OH)31.10 ± 0.12>200

The study indicated that the presence of specific substituents significantly influenced the antiplatelet activity while maintaining low antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Antibacterial Activity

The antibacterial efficacy of triazolo[4,5-d]pyrimidine derivatives has also been investigated. The compound showed varying degrees of activity against different bacterial strains. For instance, only ticagrelor and its metabolite AR-C124910 demonstrated notable antibacterial effects against MRSA, while other derivatives lacked significant activity .

The mechanism by which these compounds exert their biological effects is linked to their ability to inhibit specific enzymes and pathways:

  • Lysine-Specific Demethylase 1 (LSD1) : Some derivatives have been shown to inhibit LSD1, which plays a crucial role in cancer cell proliferation and migration. Compound 27 , for example, exhibited an IC50 of 0.564 μM against LSD1 and was effective in reducing cell migration in gastric cancer cell lines .

Case Studies

Several case studies have been published detailing the synthesis and evaluation of these compounds:

  • A study synthesized a series of triazolo[4,5-d]pyrimidines and assessed their biological activities. The findings indicated that modifications in the chemical structure could lead to enhanced antiplatelet activity while compromising antibacterial properties .
  • Another investigation focused on the structure-activity relationship (SAR) of these compounds, revealing that specific functional groups were essential for maintaining their biological efficacy .

Q & A

Q. What are the established synthetic routes for 7-chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine?

Methodological Answer: The compound is typically synthesized via cyclization reactions. One common route involves refluxing intermediates like N’-(2-amino-6-chloropyrimidin-4-yl)-benzohydrazide with bis(trimethylsilyl)acetamide (BSA) under an argon atmosphere for 12 hours. Post-reaction, purification is achieved by flash chromatography after washing with dichloromethane and water . Alternative methods include using ethyl orthoformate-concentrated HCl for cyclization, though challenges such as chloro group inertness may arise .

Q. Table 1: Key Synthetic Conditions

Reagent/ConditionRoleOutcome/PurityReference
BSA, reflux (Ar atmosphere)Cyclization agentCrude product
Ethyl orthoformate/HClCyclization catalystLimited success
Flash chromatographyPurification>90% purity

Q. How is the compound characterized structurally and analytically?

Methodological Answer: Structural confirmation relies on NMR (¹H/¹³C) , IR spectroscopy , and mass spectrometry . For example:

  • ¹H NMR : Signals at δ 8.85 (triazole proton) and δ 12.00 (NH₂ group) in DMSO-d6 .
  • IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and NH₂ (~3400 cm⁻¹) .
  • HPLC : Purity ≥98% area% under optimized conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer: Key strategies include:

  • Additive Use : Incorporating polar additives (e.g., choline chloride) to enhance reaction homogeneity and yield .
  • Solvent Optimization : Refluxing in ethanol-water mixtures improves solubility of intermediates .
  • Catalyst Screening : Testing Brønsted acids (e.g., HCl) to accelerate cyclization kinetics .

Q. Table 2: Yield Optimization Strategies

StrategyYield ImprovementChallengesReference
Ethanol-water solvent~15% increaseByproduct formation
Choline chloride additive~20% increasePurification complexity

Q. How can researchers address contradictions in chloro group reactivity during functionalization?

Methodological Answer: The chloro group at the 7-position shows unexpected stability in nucleophilic substitution. Mitigation approaches include:

  • Electron-Withdrawing Modifiers : Introducing ethoxycarbonyl groups to activate the chloro site for substitution .
  • Alternative Leaving Groups : Replacing Cl with azide or hydrazine under acidic conditions .
  • High-Temperature Reactivity : Using NaOMe in refluxing PrOH to force displacement .

Q. What pharmacological applications are explored for derivatives of this compound?

Methodological Answer: Derivatives exhibit antiviral and receptor antagonist properties:

  • Antiviral Agents : Carbocyclic analogues (e.g., (+)-5-amino-3,6-dihydro derivatives) show activity against herpesviruses via inhibition of viral polymerase .
  • A2A Receptor Antagonists : Modifications at the 3-position (e.g., furan-2-yl groups) enhance binding affinity for adenosine receptors .

Q. What computational or spectroscopic methods predict reactivity in complex matrices?

Methodological Answer:

  • DFT Calculations : Modeling electron density at the chloro site to predict substitution feasibility .
  • pKa Analysis : Using Bordwell’s scale (DMSO) to assess NH₂ group basicity and reactivity .
  • X-ray Crystallography : Resolving planar triazolo-pyrimidine core geometry to guide functionalization .

Q. How are stability and storage conditions optimized for long-term use?

Methodological Answer:

  • Storage : Room temperature in airtight containers with desiccants to prevent hydrolysis .
  • Stability Tests : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months .

Data Contradiction Analysis

Q. Why do some studies report successful substitution of the 7-chloro group while others fail?

Methodological Answer: Discrepancies arise from electronic and steric factors:

  • Electronic Effects : Electron-donating substituents (e.g., NH₂) deactivate the chloro group, hindering substitution .
  • Steric Hindrance : Bulky reagents (e.g., sodium azide) fail to access the 7-position in constrained triazolo-pyrimidine systems .
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilicity, enabling reactions inert in ethanol .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-
Reactant of Route 2
Reactant of Route 2
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-

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